molecular formula C20H18ClN3O3S2 B2431223 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 802957-07-9

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2431223
CAS No.: 802957-07-9
M. Wt: 447.95
InChI Key: NQQJQWNZLXKSFM-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, a pyrrolidine ring, and a sulfonyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol-substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The thiazole and pyrrolidine rings, along with the sulfonyl group, play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring, which can affect its binding affinity and specificity.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Contains a piperidine ring, leading to different pharmacokinetic and pharmacodynamic properties.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(azetidin-1-ylsulfonyl)benzamide: Features an azetidine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c21-16-8-6-14(7-9-16)18-13-28-20(22-18)23-19(25)15-4-3-5-17(12-15)29(26,27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQJQWNZLXKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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